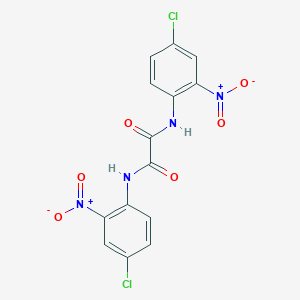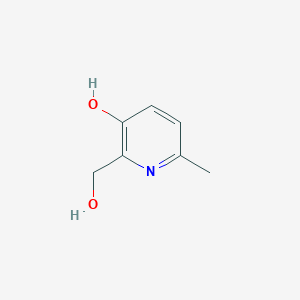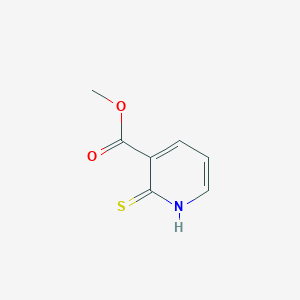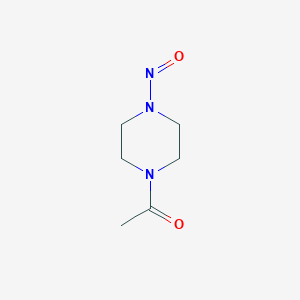![molecular formula C17H21NO5 B186436 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione CAS No. 6124-15-8](/img/structure/B186436.png)
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione, also known as DMHPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function and memory. 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione also has antioxidant properties, which can protect neurons from oxidative stress and damage.
Efectos Bioquímicos Y Fisiológicos
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has been shown to improve cognitive function and memory in animal models. It has also been shown to have neuroprotective effects, reducing neuronal damage and death in models of neurodegenerative diseases. 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has been shown to increase levels of acetylcholine and other neurotransmitters, leading to improved synaptic plasticity and neuronal signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively low toxicity. However, its limited solubility in water can make it difficult to work with, and its mechanism of action may be affected by other compounds in the experimental system.
Direcciones Futuras
There are several potential future directions for research on 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cognitive enhancer, particularly in the context of aging and age-related cognitive decline. Further research is also needed to elucidate the precise mechanism of action of 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione and to optimize its synthesis and formulation for use in experimental systems.
In conclusion, 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione is a promising compound with potential applications in various fields of scientific research. Its ability to improve cognitive function, protect neurons from damage, and inhibit the activity of acetylcholinesterase make it an attractive candidate for further study. With continued research, 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione may prove to be a valuable tool in the fight against neurodegenerative diseases and age-related cognitive decline.
Métodos De Síntesis
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate, followed by the addition of hydroxylamine hydrochloride and sodium acetate. The resulting product is then treated with 2-chloroethylamine hydrochloride to yield 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione.
Aplicaciones Científicas De Investigación
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione has also been investigated for its neuroprotective properties and its ability to improve cognitive function.
Propiedades
Número CAS |
6124-15-8 |
|---|---|
Nombre del producto |
5-(3,4-Dimethoxyphenyl)-2-[(2-hydroxyethylamino)methylidene]cyclohexane-1,3-dione |
Fórmula molecular |
C17H21NO5 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
5-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-hydroxyethyliminomethyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C17H21NO5/c1-22-16-4-3-11(9-17(16)23-2)12-7-14(20)13(15(21)8-12)10-18-5-6-19/h3-4,9-10,12,19-20H,5-8H2,1-2H3 |
Clave InChI |
WCTYRKWIAKUPNQ-UHFFFAOYSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C2CC(=O)C(=CNCCO)C(=O)C2)OC |
SMILES |
COC1=C(C=C(C=C1)C2CC(=C(C(=O)C2)C=NCCO)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2CC(=O)C(=CNCCO)C(=O)C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)



![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)

![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)